molecular formula C11H18O4S B2750508 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid CAS No. 2094633-54-0

4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid

Cat. No.: B2750508
CAS No.: 2094633-54-0
M. Wt: 246.32
InChI Key: ZLVFGABBUXBZQM-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid is an organic compound with the molecular formula C11H18O4S. It is a derivative of thiane, a sulfur-containing heterocyclic compound, and features a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid typically involves the reaction of thiane-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]thiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid, dichloromethane, methanol.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Hydrolysis: Thiane-4-carboxylic acid.

    Substitution: Compounds with different functional groups replacing the Boc group.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4S/c1-10(2,3)15-9(14)11(8(12)13)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFGABBUXBZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCSCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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